molecular formula C6H5F2N B047769 2,3-Difluoroaniline CAS No. 4519-40-8

2,3-Difluoroaniline

Cat. No. B047769
M. Wt: 129.11 g/mol
InChI Key: YCCQGFYAVUTQFK-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
Step Five
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to RT
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 additional hours
WASH
Type
WASH
Details
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
CUSTOM
Type
CUSTOM
Details
reacted with excess t-butylamine at 80° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the solution was poured
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872031B2

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
Step Five
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to RT
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 additional hours
WASH
Type
WASH
Details
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
CUSTOM
Type
CUSTOM
Details
reacted with excess t-butylamine at 80° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the solution was poured
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872031B2

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
Step Five
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to RT
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 additional hours
WASH
Type
WASH
Details
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
CUSTOM
Type
CUSTOM
Details
reacted with excess t-butylamine at 80° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the solution was poured
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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